4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Lipophilicity Physicochemical profiling Medicinal chemistry

SAR campaigns often fail due to inappropriate building block selection. This N-propargyl pyrazole provides the exact ortho-chlorophenyl regioisomer and terminal alkyne handle required for click chemistry, eliminating uncontrolled variables introduced by N-methyl or N-H analogs. - Enables CuAAC bioconjugation, absent in N-methyl (CAS 91486-38-3) and N-H (91486-39-4) analogs. - Computed XLogP3 of 2.7 provides 0.2 log units higher lipophilicity than the N-methyl variant for tuned cellular uptake. - Ortho-chloro substitution imposes steric constraints validated in human soluble adenylyl cyclase co-crystal structures (PDB 4OYO).

Molecular Formula C12H9ClN2
Molecular Weight 216.66 g/mol
Cat. No. B13022775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
Molecular FormulaC12H9ClN2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESC#CCN1C=C(C=N1)C2=CC=CC=C2Cl
InChIInChI=1S/C12H9ClN2/c1-2-7-15-9-10(8-14-15)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2
InChIKeyUQZOYKQDVKRKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline


4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole (CAS 1394022-04-8; molecular formula C₁₂H₉ClN₂; MW 216.66 g/mol) is a disubstituted pyrazole scaffold bearing an ortho-chlorophenyl group at the 4-position and an N-propargyl substituent . The compound has a computed XLogP3-AA of 2.7, zero hydrogen bond donors, one hydrogen bond acceptor, and a topological polar surface area (TPSA) of 17.8 Ų [1]. Its terminal alkyne moiety provides a reactive handle compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [2]. Despite being listed in multiple commercial catalogues, direct peer-reviewed biological evaluation data for this specific compound remain absent from the open literature as of mid-2026.

Workflow Click chemistry (CuAAC) building block synthesis
Selection logic Terminal alkyne handle for triazole conjugation
Use context Fragment-based screening with sterically defined ortho-Cl scaffold

Why Generic Pyrazole Interchange Is Not Advisable


Pyrazole derivatives with identical core heterocycles but differing N-alkyl or aryl substituents cannot be treated as interchangeable building blocks. The N-propargyl group imparts a terminal alkyne functionality that is absent in the corresponding N-methyl (CAS 91486-38-3) and N–H (CAS 91486-39-4) analogs, enabling downstream bioorthogonal conjugation via CuAAC [1]. Computationally, the N-propargyl substitution increases XLogP3 by 0.2 log units relative to the N-methyl analog (2.7 vs. 2.5), altering lipophilicity-dependent properties such as membrane permeability and non-specific protein binding [2][3]. Furthermore, the ortho-chlorophenyl substituent imposes distinct steric constraints on the dihedral angle between the phenyl and pyrazole rings compared with para-chloro regioisomers, a feature that directly affects protein-binding geometry as demonstrated by the crystallographic observation of 4-(2-chlorophenyl)-5-methyl-1H-pyrazole bound to human soluble adenylyl cyclase (PDB 4OYO) [4]. These structural differences mean that procuring a generic pyrazole without the correct N-substitution and chloro-regiochemistry introduces uncontrolled variables in any structure-activity relationship (SAR) campaign.

N-Methyl analog (CAS 91486-38-3)
Lacks terminal alkyne; cannot participate in CuAAC click reactions. Lipophilicity is 0.2 log units lower, which may shift cellular permeability profiles.
N–H analog (CAS 91486-39-4)
No alkyne functionality; inert under click conditions. Different hydrogen-bond donor capacity alters solubility and crystal packing.
Para-chloro isomer (CAS 1394021-07-8)
Shares identical computed logP but ortho-substitution provides a distinct steric environment and aryl-pyrazole dihedral angle that can critically affect target binding geometry, as inferred from PDB 4OYO.

Quantitative Differentiation vs. Closest Analogs


N-Propargyl Substitution Increases Lipophilicity vs. N-Methyl Analog

The N-propargyl substituent on 4-(2-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole yields a computed XLogP3-AA of 2.7, which is 0.2 log units higher than the XLogP3 of 2.5 for the direct N-methyl analog 4-(2-chlorophenyl)-1-methyl-1H-pyrazole [1][2]. This difference reflects the increased hydrocarbon character of the propargyl group relative to a methyl group.

Lipophilicity shift vs. N-methyl
Reported
ΔXLogP +0.2 (2.7 vs 2.5)
Indicates higher predicted membrane partitioning
Computed property; experimental validation advised
Lipophilicity Physicochemical profiling Medicinal chemistry

Ortho-Chlorophenyl Substitution Boosts Lipophilicity Over Unsubstituted Phenyl

Replacing the 4-phenyl substituent with a 4-(2-chlorophenyl) group increases the computed XLogP3-AA from 2.1 (4-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole, PubChem CID 62769565) to 2.7 for the target compound [1][2]. This ΔXLogP3 of +0.6 is consistent with the known lipophilicity-enhancing effect of aromatic chlorine substitution.

Chlorine effect on logP
Reported
ΔXLogP +0.6 vs. 4-phenyl analog
Approximately 4× higher predicted octanol-water partitioning
Computed difference; confirm experimentally
Lipophilicity Halogen effect SAR

Terminal Alkyne Enables CuAAC Bioconjugation Unavailable to N-Methyl and N–H Analogs

The N-propargyl group of 4-(2-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole provides a terminal alkyne moiety that is competent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction [1]. In contrast, the N-methyl analog (CAS 91486-38-3) and the N–H analog (CAS 91486-39-4) lack any alkyne functionality and are therefore inert under CuAAC conditions [2][3].

CuAAC competence
Class-level
Terminal alkyne present; N-methyl/N–H lack alkyne
Enables click bioconjugation; analogs are inert
Inferred from click chemistry principles; verify reaction conditions
Click chemistry Bioconjugation Chemical biology

Ortho-Chloro Regioisomer Shows Distinct Steric Profile vs. Para-Chloro Variant

The target ortho-chlorophenyl compound and its para-chloro regioisomer 4-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole (CAS 1394021-07-8) share an identical computed XLogP3-AA of 2.7 [1][2]. However, the ortho-substitution pattern introduces steric hindrance that increases the rotational barrier of the aryl-pyrazole bond and alters the preferred dihedral angle. Crystallographic precedent from the closely related 4-(2-chlorophenyl)-5-methyl-1H-pyrazole bound to human soluble adenylyl cyclase (PDB 4OYO, resolution 1.75 Å) confirms that a 2-chlorophenyl pyrazole scaffold can adopt a binding-competent conformation within a defined protein pocket [3].

Steric profile vs. para-Cl
Reported
ortho-Cl alters dihedral angle; PDB 4OYO supports binding-competent conformation
Conformational landscape differs despite identical logP
Crystallographic inference from closely related fragment; binding geometry may vary
Regioisomerism Steric effects Crystallography

Recommended Application Scenarios


Click Chemistry Building Block for Triazole-Linked Probe or PROTAC Synthesis

The terminal alkyne functionality of the N-propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This compound can serve as a pyrazole-bearing alkyne partner for conjugating with azide-modified biomolecules, fluorophores, or E3 ligase ligands in PROTAC design, an application inaccessible to the N-methyl and N–H analogs which lack an alkyne group.

Fragment-Based Screening Library Component with Ortho-Chlorophenyl Steric Signature

The 2-chlorophenyl-pyrazole scaffold has been validated in fragment-based drug discovery campaigns: a closely related 2-chlorophenyl pyrazole fragment (4-(2-chlorophenyl)-5-methyl-1H-pyrazole) was identified in a crystallographic fragment screen against human soluble adenylyl cyclase and co-crystallized at 1.75 Å resolution (PDB 4OYO) [2]. The ortho-chloro substitution imposes a distinct steric and conformational profile compared with para-chloro regioisomers [3], making this compound a valuable component in fragment libraries where 3D shape diversity is a screening criterion.

Lipophilicity-Matched Scaffold for Membrane-Permeable Probe Design

With a computed XLogP3 of 2.7 and a TPSA of 17.8 Ų [4], this compound falls within favorable physicochemical space for passive membrane permeability (logP 1–3, TPSA < 140 Ų). It offers a 0.2 log unit higher lipophilicity than the N-methyl analog (XLogP3 = 2.5) [5] and a 0.6 log unit increase over the unsubstituted phenyl variant (XLogP3 = 2.1) [6], providing tunable lipophilicity for optimizing cellular uptake in cell-based target engagement assays.

Synthetic Intermediate for Diversification via Sonogashira Coupling or Alkyne Metathesis

The terminal alkyne is not only a click handle but also a substrate for Sonogashira cross-coupling and alkyne metathesis reactions. This enables further elaboration of the pyrazole scaffold into extended conjugated systems, metal-organic frameworks, or polymeric materials. The commercial availability at 95–98% purity from multiple suppliers (e.g., AKSci, Leyan) supports its use as a reliable starting material for multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Click chemistry building block for triazole-linked probe or PROTAC synthesis
Terminal alkyne functionality competent for CuAAC
Confirm CuAAC reactivity with azide partner and conjugate integrity
Fragment-based screening library component with ortho-chlorophenyl steric signature
Sterically constrained 2-chlorophenyl-pyrazole scaffold (PDB 4OYO precedent)
Assess binding geometry and dihedral angle compatibility in target pocket
Lipophilicity-matched scaffold for membrane-permeable probe design
Computed lipophilicity and low TPSA consistent with passive permeability
Evaluate cellular uptake and target engagement in permeability-relevant models
Synthetic intermediate for Sonogashira coupling or alkyne metathesis diversification
Terminal alkyne as reactive handle for cross-coupling reactions
Verify conversion efficiency and product purity under chosen catalytic conditions
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